

# Spectroscopic Profile of 2-(Trifluoromethyl)phenylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenylacetic acid

Cat. No.: B165266

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Trifluoromethyl)phenylacetic acid**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(Trifluoromethyl)phenylacetic acid**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.660	d	1H	Ar-H
7.515	t	1H	Ar-H
7.400	t	1H	Ar-H
7.375	d	1H	Ar-H
3.862	s	2H	-CH <sub>2</sub> -
10.0 (approx.)	br s	1H	-COOH

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

A definitive peak list for the <sup>13</sup>C NMR spectrum in CDCl<sub>3</sub> was not publicly available in the searched resources. However, the spectrum is available for viewing on spectral databases.[\[1\]](#)  
[\[2\]](#)

## Table 3: FT-IR Spectroscopic Data

A complete peak list for the FT-IR spectrum was not available in the searched resources. Spectra are noted to have been acquired using KBr disc and nujol mull techniques.

## Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
204.0	89.8	[M] <sup>+</sup>
159.0	100.0	[M - COOH] <sup>+</sup>
140.0	53.0	
91.0	39.1	
109.0	28.7	
160.0	15.2	
137.0	11.2	
205.0	9.3	[M+1] <sup>+</sup>
119.0	8.3	

Ionization Method: Electron Ionization (EI) at 75 eV

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(Trifluoromethyl)phenylacetic acid** was prepared by dissolving approximately 35 mg of the compound in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>). The <sup>1</sup>H NMR spectrum was recorded on a 400 MHz spectrometer.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using two different sampling techniques:

- KBr Disc: A small amount of the solid sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc.

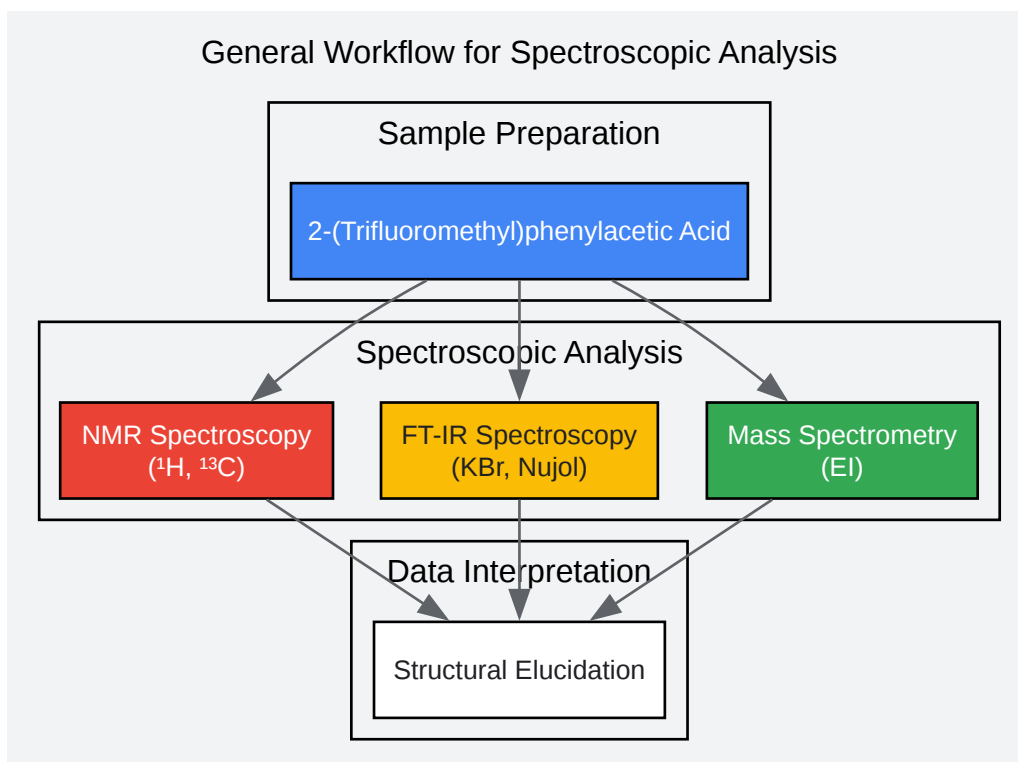
- Nujol Mull: A small amount of the solid sample was ground with a few drops of Nujol (mineral oil) to form a paste, which was then placed between two salt plates.

## Mass Spectrometry (MS)

The mass spectrum was obtained using a direct insertion probe with electron ionization (EI) at an ionization energy of 75 eV. The source temperature was maintained at 110 °C and the sample temperature at 80 °C.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(Trifluoromethyl)phenylacetic acid**.



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## References

- 1. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
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